5-methyl-2-phenyl-6H-1,3,4-oxadiazin-6-one
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Overview
Description
5-methyl-2-phenyl-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-6H-1,3,4-oxadiazin-6-one can be achieved through several methods. One common approach involves the cycloaddition of allenoates with N-acyldiazenes, catalyzed by 4-(dimethylamino)pyridine (DMAP). This method provides an atom-efficient route for the production of 1,3,4-oxadiazines . Another method involves the reaction of γ-oxoketenes with bromine, followed by the elimination of hydrogen bromide to form the desired oxadiazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The one-pot synthesis approach, which combines aerobic oxidation of acylhydrazides with DMAP-catalyzed cycloaddition, is particularly suitable for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-6H-1,3,4-oxadiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxadiazine ring into other functional groups.
Substitution: Substitution reactions can introduce new
Properties
CAS No. |
95793-09-2 |
---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-methyl-2-phenyl-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C10H8N2O2/c1-7-10(13)14-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
IMZMDWPEBXYTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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